molecular formula C23H19Cl2N3O4S B11637995 Methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate

Methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate

Cat. No.: B11637995
M. Wt: 504.4 g/mol
InChI Key: UDHBEMMWYHNWMS-UHFFFAOYSA-N
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Description

METHYL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, oxo, and carbamoyl groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

The synthesis of METHYL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridine ring.

    Introduction of functional groups: Various functional groups such as cyano, oxo, and carbamoyl groups are introduced through specific reactions, including nucleophilic substitution and electrophilic addition.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

METHYL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

METHYL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

METHYL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    3-Chloro-2-methylphenyl isocyanate: This compound shares a similar structural motif but lacks the tetrahydropyridine ring and other functional groups.

    2-Methoxyphenyl isocyanate: Another related compound with different substituents and functional groups, leading to distinct chemical properties and applications.

The uniqueness of METHYL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C23H19Cl2N3O4S

Molecular Weight

504.4 g/mol

IUPAC Name

methyl 6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H19Cl2N3O4S/c1-12-15(24)8-5-9-17(12)27-18(29)11-33-22-14(10-26)19(13-6-3-4-7-16(13)25)20(21(30)28-22)23(31)32-2/h3-9,19-20H,11H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

UDHBEMMWYHNWMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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